Superior Substrate Efficiency for Polyphenol Oxidase Compared with Catechol in Marula Fruit PPO
In Marula fruit (Sclerocarya birrea subsp. caffra) polyphenol oxidase assays, 4-methylcatechol demonstrated markedly higher catalytic efficiency than catechol [1]. The Vmax/Km ratio—a direct measure of enzymatic efficiency under substrate-limiting conditions—was 47.9 U·min⁻¹·mM⁻¹ for 4-methylcatechol versus 24.2 U·min⁻¹·mM⁻¹ for catechol, representing an approximately twofold improvement in substrate utilization efficiency.
| Evidence Dimension | PPO catalytic efficiency (Vmax/Km ratio) |
|---|---|
| Target Compound Data | Vmax = 69.5 U·mL⁻¹·min, Km = 1.45 mM, Vmax/Km = 47.9 U·min⁻¹·mM⁻¹ |
| Comparator Or Baseline | Catechol: Vmax = 122.0 U·mL⁻¹·min, Km = 4.99 mM, Vmax/Km = 24.2 U·min⁻¹·mM⁻¹ |
| Quantified Difference | Vmax/Km ratio 1.98-fold higher for 4-methylcatechol; Km 3.4-fold lower |
| Conditions | Marula fruit (Sclerocarya birrea subsp. caffra) PPO enzyme, pH and temperature per standard assay conditions |
Why This Matters
For researchers developing enzymatic browning inhibition protocols or characterizing plant PPO isoforms, 4-methylcatechol's 3.4-fold lower Km indicates significantly tighter enzyme binding and enables more sensitive detection of PPO activity at low substrate concentrations.
- [1] Mdluli KM. Partial purification and characterisation of polyphenol oxidase and peroxidase from marula fruit (Sclerocarya birrea subsp. Caffra). 2005. As cited in: Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Table 1. View Source
